Amidepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amidepin is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are crucial in various biological and chemical processes, forming the backbone of proteins and peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidepin can be synthesized through several methods, including the reaction of carboxylic acids with amines or ammonia. One common method involves the use of acid chlorides, which react with amines to form amides. This reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Another method involves the direct reaction of carboxylic acids with amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of amides like this compound often involves large-scale reactions using continuous flow processes. These methods ensure high efficiency and yield while minimizing waste. Catalysts such as boronic acids or metal complexes can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Amidepin undergoes various chemical reactions, including:

Hydrolysis: Amides can be hydrolyzed to carboxylic acids and amines under acidic or basic conditions.

Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for converting amides to amines.

Substitution: Reagents like thionyl chloride can be used to convert amides to other functional groups.

Major Products Formed

Hydrolysis: Carboxylic acids and amines.

Reduction: Amines.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Amidepin has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Plays a role in the study of protein and peptide structures due to its amide bond.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of amidepin involves its interaction with specific molecular targets. In biological systems, amides like this compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Acetamide: A simple amide with a similar structure but different properties.

Formamide: Another simple amide, often used as a solvent and in chemical synthesis.

Benzamide: An aromatic amide with distinct chemical and physical properties.

Uniqueness of Amidepin

This compound stands out due to its unique combination of properties, making it suitable for specific applications in research and industry. Its stability, reactivity, and ability to form hydrogen bonds make it a valuable compound in various fields .

Biological Activity

Amidepin, a compound belonging to the class of amides, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits biological activity through several mechanisms, primarily involving interactions with neurotransmitter systems and enzymatic pathways. Key mechanisms include:

- Acetylcholinesterase Inhibition : this compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is particularly relevant in neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is crucial for protecting against neurodegenerative processes .

- Monoamine Oxidase Inhibition : Some studies suggest that this compound may inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition could contribute to mood enhancement and cognitive improvement .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels | |

| Neuroprotection | Reduces oxidative stress | |

| Monoamine Oxidase Inhibition | Enhances levels of monoamines |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound's ability to inhibit AChE was linked to these cognitive enhancements, suggesting potential as a therapeutic agent for dementia .

- Mood Disorders : A study investigating the effects of this compound on depressive behaviors in rodents found that it significantly reduced symptoms associated with depression. The mechanism was attributed to its MAO-inhibiting properties, leading to increased serotonin levels .

- Oxidative Stress Studies : Research focusing on oxidative stress indicated that this compound could mitigate neuronal damage induced by reactive oxygen species (ROS). This was demonstrated through assays measuring cell viability and markers of oxidative damage in cultured neuronal cells .

Properties

CAS No. |

90405-00-8 |

|---|---|

Molecular Formula |

C20H24N2O3S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

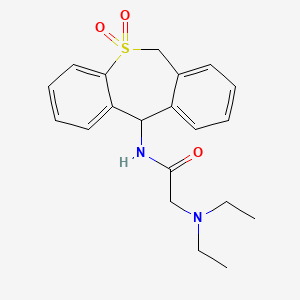

2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |

InChI |

InChI=1S/C20H24N2O3S/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23) |

InChI Key |

FSQJFCZVACUULT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |

Canonical SMILES |

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |

Synonyms |

11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.